5-Methylquinoline
Overview
Description
5-Methylquinoline is a compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse range of biological activities and applications in medicinal chemistry. Although the provided papers do not directly discuss 5-Methylquinoline, they do provide insights into various quinoline derivatives and their synthesis, properties, and applications, which can be extrapolated to understand 5-Methylquinoline.
Synthesis Analysis
The synthesis of quinoline derivatives is a topic of significant interest due to their pharmacological importance. For instance, the synthesis of 5-azo-8-hydroxy-2-methylquinoline dyes involves an efficient one-pot synthesis protocol, indicating that similar methodologies could potentially be applied to the synthesis of 5-Methylquinoline . Additionally, the synthesis of 5-benzamido-2-methyl-trans-decahydroisoquinolines from a precursor demonstrates the versatility of synthetic routes available for quinoline derivatives . These methods could inspire the development of new synthetic routes for 5-Methylquinoline.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using various spectroscopic techniques. For example, the structure of novel 5-azo-8-hydroxy-2-methylquinoline dyes was characterized by X-ray crystallography . This suggests that similar structural analysis techniques could be employed to determine the molecular structure of 5-Methylquinoline.
Chemical Reactions Analysis
Quinoline derivatives undergo a variety of chemical reactions. The bromination of 8-methylquinoline-5-carboxylic acid and its derivatives indicates that the methylquinoline core can be functionalized through halogenation reactions . This information could be relevant when considering the chemical reactivity of 5-Methylquinoline in various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The electrochemical properties of 5-azo-8-hydroxy-2-methylquinoline dyes were studied using cyclic voltammetry, and their absorption spectra were analyzed in different solvents and pH levels . These studies provide a foundation for understanding how the substitution pattern on the quinoline ring can affect the physical and chemical properties of compounds like 5-Methylquinoline.
Relevant Case Studies
Several of the papers discuss the biological properties of quinoline derivatives, which can serve as case studies for the potential applications of 5-Methylquinoline. For instance, the antiarrhythmic properties of 5-benzamido-2-methyl-trans-decahydroisoquinolines highlight the therapeutic potential of quinoline derivatives . Additionally, the antiproliferative activity of 2-methyl-5,6,7,8-tetrahydroquinoline derivatives against various cancer cell lines suggests that 5-Methylquinoline could also possess significant biological activities .
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Novel Compounds: 5-Methylquinoline derivatives have been synthesized for pharmacological studies. One example is a compound synthesized from 1-methyl-1,2-dihydroquinolin-4-ol and 5-chloromethyl-8-hydroxyquinoline hydrochloride, leading to new metal complexes with potential antimicrobial activity (Patel & Patel, 2017).
Pharmacological Research
- Antidepressant and Anxiolytic Activities: A derivative of 8-hydroxyquinoline, "5-(((2-hydroxy-ethyl)thio)methyl)quinolin-8-ol)quinoline-8-ol," demonstrated anxiogenic effects and antidepressant activity in animal studies. This suggests potential pharmacological applications for derivatives of 5-methylquinoline in treating anxiety and depression (Rbaa et al., 2021).
Cancer Research
- Oral Cavity Carcinogenesis: Research on 4-nitroquinoline 1-oxide, a carcinogen, showed that compounds like 5-methylquinoline could be relevant in studying the mechanisms of oral cavity cancer. DNA methyltransferase inhibitors combined with retinoic acid showed potential in reducing cancer in mouse models, indicating the significance of quinoline derivatives in cancer research (Tang et al., 2009).
Tumor Research
- Tumor-initiating Activity: Studies have evaluated the tumor-initiating activities of quinoline and its methylated isomers. For example, 4-methylquinoline showed significant tumorigenic activity in mice, highlighting the potential for using these compounds in cancer research and understanding carcinogenic mechanisms (LaVoie et al., 1984).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-8-4-2-6-10-9(8)5-3-7-11-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYVCXSKCQSIEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=NC2=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40227431 | |
Record name | 5-Methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40227431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylquinoline | |
CAS RN |
7661-55-4 | |
Record name | 5-Methylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7661-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methylquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007661554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40227431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.755 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-METHYLQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64960II964 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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